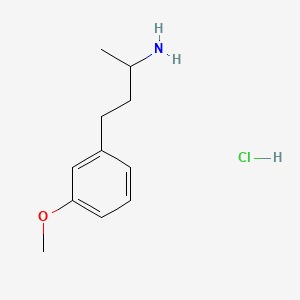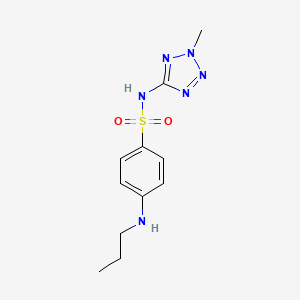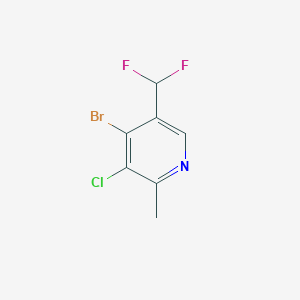![molecular formula C10H17NO4S B13538874 3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid CAS No. 2825005-41-0](/img/structure/B13538874.png)
3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group, facilitating further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Boc-protected compounds are often used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Mécanisme D'action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to an amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates cleavage of the tert-butyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used for amine protection.
tert-Butyloxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and other organic synthesis processes.
Uniqueness
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid is unique due to its specific structure, which includes a thiazinane ring. This structure imparts distinct chemical properties and reactivity compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.
Propriétés
Numéro CAS |
2825005-41-0 |
|---|---|
Formule moléculaire |
C10H17NO4S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-4-6-16-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
FSURETQMDPWFTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCSC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)




![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)


